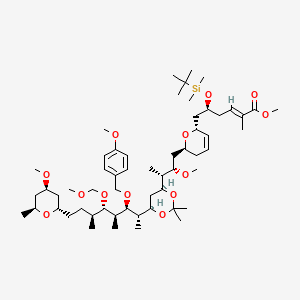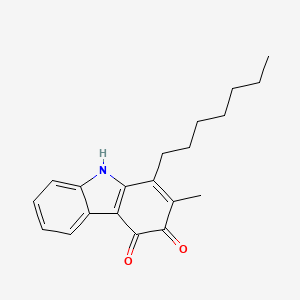
Carbazoquinocin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazoquinocin C is a natural product found in Streptomyces violaceus with data available.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Carbazoquinocin C, a carbazole alkaloid, has been the subject of various studies focusing on its synthesis and biological potential. Aygün and Pindur (2003) synthesized new structural variants of carbazoquinocin C, demonstrating their ability to trap oxygen-centered radicals and inhibit cyclooxygenase-1 and 5-lipoxygenase in the µM-range. Some variants also showed significant inhibition of oxidative damage to cellular DNA in the nM-range (Aygün & Pindur, 2003).
Lipid Peroxidation Inhibition
Knölker et al. (2002) presented an efficient total synthesis of carbazoquinocin C, highlighting its role as a potent lipid peroxidation inhibitor. This synthesis involved a palladium(II)-catalyzed oxidative cyclization, yielding carbazoquinocin C in high yield and few steps (Knölker, Fröhner, & Reddy, 2002).
Antioxidant and Anti-TB Activity
Choi et al. (2008) synthesized carbazole derivatives, including carbazoquinocin C, which act as antioxidants and free-radical scavengers. They suggest potential as lead compounds for developing new drugs against diseases initiated by oxygen-derived free radicals. Additionally, some carbazole derivatives showed anti-tuberculosis activity (Choi et al., 2008).
Potential Neuroprotective Properties
Kobayashi et al. (2019) investigated the biosynthesis of carbazole alkaloids like carbazoquinocin C in Streptomyces, which has implications for their potential neuroprotective properties. They identified the gene cluster responsible for the biosynthesis of these alkaloids, suggesting their significance in developing neuroprotective drugs (Kobayashi et al., 2019).
Propiedades
Fórmula molecular |
C20H23NO2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-heptyl-2-methyl-9H-carbazole-3,4-dione |
InChI |
InChI=1S/C20H23NO2/c1-3-4-5-6-7-10-14-13(2)19(22)20(23)17-15-11-8-9-12-16(15)21-18(14)17/h8-9,11-12,21H,3-7,10H2,1-2H3 |
Clave InChI |
XFGOIZUEQXLEAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C(C(=O)C(=O)C2=C1NC3=CC=CC=C32)C |
SMILES canónico |
CCCCCCCC1=C(C(=O)C(=O)C2=C1NC3=CC=CC=C32)C |
Sinónimos |
carbazoquinocin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,6E,10E)-N-[2-[1-(3-aminopropyl)-3-methylimidazol-1-ium-4-yl]ethyl]-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenamide](/img/structure/B1251945.png)

![(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1251947.png)

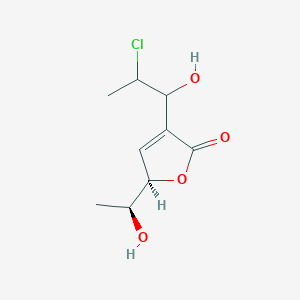

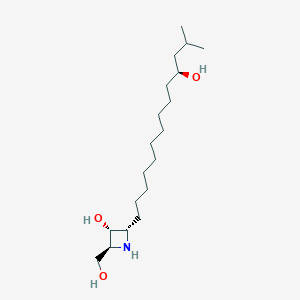

![2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine](/img/structure/B1251957.png)

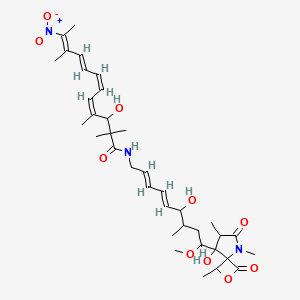
![(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1251963.png)

